molecular formula C19H23ClN2O B195741 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- CAS No. 83385-97-1

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-

Cat. No. B195741
CAS RN: 83385-97-1
M. Wt: 330.8 g/mol
InChI Key: INPXEQNHQVLPFN-UHFFFAOYSA-N
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Description

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and Pierre E. Jacques at Rhône-Poulenc Laboratories in France. Clozapine has been found to be effective in treating schizophrenia and other psychotic disorders, but it also has limitations and potential side effects.

Scientific Research Applications

Pharmacological Research

Dibenzazepine derivatives are extensively studied for their therapeutic properties. For instance, quetiapine, a dibenzothiazepine derivative, is recognized for its efficacy in treating schizophrenia and bipolar disorder. It acts as an atypical antipsychotic with a preference for serotonin receptors over dopamine receptors, offering a favorable safety profile compared to traditional antipsychotics. This suggests that related compounds may also hold promise for psychiatric and neurological conditions, underscoring the importance of continued research in this domain (Dev & Raniwalla, 2000).

Environmental Toxicology

The environmental impact and toxicity of chemically related compounds, particularly those with chlorine substituents similar to the compound , are critical areas of research. Studies on chlorophenols and their role as precursors to dioxins in municipal waste incineration highlight the environmental pathways and toxicological implications of these compounds. Such research is vital for understanding the environmental behavior, potential for bioaccumulation, and ecological risks associated with the use and disposal of chlorinated organic compounds (Peng et al., 2016).

Material Science

In material science, the synthesis and properties of heterocyclic compounds, including azepines and their derivatives, are of interest due to their wide range of applications. These can range from novel pharmaceuticals to advanced materials with unique electronic, optical, or mechanical properties. Research into the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds underscores the versatility and potential of these molecules in various scientific and industrial applications (Kaur et al., 2021).

properties

IUPAC Name

9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-21(2)11-4-12-22-17-5-3-6-19(23)16(17)10-8-14-7-9-15(20)13-18(14)22/h3,5-7,9,13,23H,4,8,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPXEQNHQVLPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901003377
Record name 7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-

CAS RN

83385-97-1
Record name 8-Hydroxyclomipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083385971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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